4'-Dodecylbiphenyl-4-yl thiocyanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Dodecylbiphenyl-4-yl thiocyanate typically involves the reaction of 4’-Dodecylbiphenyl-4-yl bromide with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 4’-Dodecylbiphenyl-4-yl thiocyanate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Dodecylbiphenyl-4-yl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction Reactions: The thiocyanate group can be reduced to form thiols or disulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 4’-Dodecylbiphenyl-4-yl amines, alcohols, and thiols.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and disulfides.
Scientific Research Applications
4’-Dodecylbiphenyl-4-yl thiocyanate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Dodecylbiphenyl-4-yl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular processes and pathways, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
4’-Dodecylbiphenyl-4-yl bromide: Similar structure but with a bromide group instead of a thiocyanate group.
4’-Dodecylbiphenyl-4-yl chloride: Similar structure but with a chloride group instead of a thiocyanate group.
4’-Dodecylbiphenyl-4-yl iodide: Similar structure but with an iodide group instead of a thiocyanate group.
Uniqueness
4’-Dodecylbiphenyl-4-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential bioactivity compared to its halogenated analogs . The thiocyanate group can participate in a wider range of chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H33NS |
---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
[4-(4-dodecylphenyl)phenyl] thiocyanate |
InChI |
InChI=1S/C25H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-15-23(16-14-22)24-17-19-25(20-18-24)27-21-26/h13-20H,2-12H2,1H3 |
InChI Key |
AZDILMPKVOHFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)SC#N |
Origin of Product |
United States |
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